molecular formula C17H12ClFN2O3S2 B2457204 N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895470-01-6

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No. B2457204
CAS RN: 895470-01-6
M. Wt: 410.86
InChI Key: LLWDZRPWODVQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, commonly known as CFTR inhibitor, is a small molecule compound that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR). CFTR is a protein that regulates the movement of salt and water in and out of cells, and mutations in this protein can lead to cystic fibrosis, a life-threatening genetic disease. CFTR inhibitor is a valuable tool for studying the function of CFTR and developing new therapies for cystic fibrosis.

Mechanism of Action

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide inhibitor works by binding to the this compound protein and blocking its function. The exact mechanism of action is not fully understood, but it is thought to involve the binding of this compound inhibitor to a specific site on the protein that is involved in the regulation of ion transport. By blocking this site, this compound inhibitor prevents the movement of salt and water in and out of cells, leading to a decrease in this compound activity.
Biochemical and Physiological Effects
This compound inhibitor has been shown to have a variety of biochemical and physiological effects on cells and tissues. Inhibition of this compound activity can lead to changes in ion transport, cell signaling, and gene expression, which can affect cellular processes such as cell proliferation, differentiation, and apoptosis. This compound inhibitor has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as cystic fibrosis.

Advantages and Limitations for Lab Experiments

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide inhibitor has several advantages for use in lab experiments. It is a potent and specific inhibitor of this compound activity, and can be used to study the function of this protein in a variety of cell types and tissues. This compound inhibitor is also commercially available from several suppliers, making it easy to obtain for research purposes.
However, there are also some limitations to the use of this compound inhibitor in lab experiments. The compound is relatively expensive, and may not be suitable for large-scale studies. In addition, this compound inhibitor is a small molecule compound that may have off-target effects on other proteins and cellular processes. Researchers must carefully control for these effects when using this compound inhibitor in their experiments.

Future Directions

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide inhibitor has already been used in a variety of scientific studies, but there are still many future directions for research on this compound. Some possible areas of exploration include:
1. Developing new this compound inhibitors with improved potency and specificity.
2. Studying the effects of this compound inhibition on different cell types and tissues, including those outside of the respiratory system.
3. Investigating the potential therapeutic uses of this compound inhibitor in other diseases, such as inflammatory bowel disease.
4. Developing new drug delivery systems for this compound inhibitor, such as nanoparticles or liposomes, to improve its bioavailability and efficacy.
5. Combining this compound inhibitor with other drugs or therapies to enhance its effects on this compound activity and disease outcomes.
In conclusion, this compound inhibitor is a valuable tool for studying the function of this compound and developing new therapies for cystic fibrosis. Its potent and specific inhibition of this compound activity has made it a widely used compound in scientific research, and there are many future directions for exploration of its potential uses and applications.

Synthesis Methods

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide inhibitor can be synthesized using a variety of methods, including the reaction of 4-chlorobenzenethiol with 2-bromo-4-fluoroacetophenone to form 4-(4-chlorophenyl)thiazol-2-ylketone, which is then reacted with sulfonyl chloride and sodium hydride to form the final product. The synthesis of this compound inhibitor has been optimized to improve yield and purity, and the compound is now commercially available from several suppliers.

Scientific Research Applications

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide inhibitor has been used extensively in scientific research to study the function of this compound and develop new therapies for cystic fibrosis. The compound is a potent inhibitor of this compound activity, and can be used to block the function of this compound in cells and tissues. This allows researchers to study the effects of this compound inhibition on cellular processes such as ion transport, cell signaling, and gene expression.

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O3S2/c18-12-3-1-11(2-4-12)15-9-25-17(20-15)21-16(22)10-26(23,24)14-7-5-13(19)6-8-14/h1-9H,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWDZRPWODVQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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